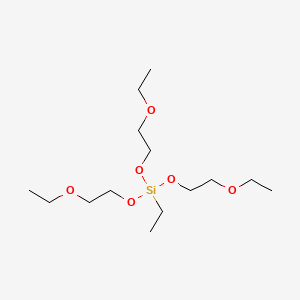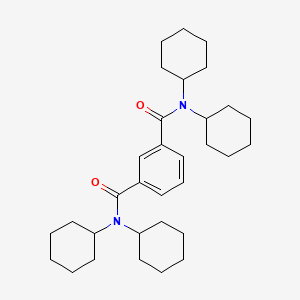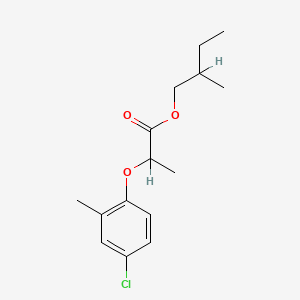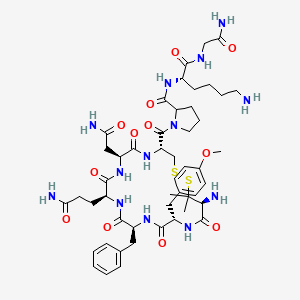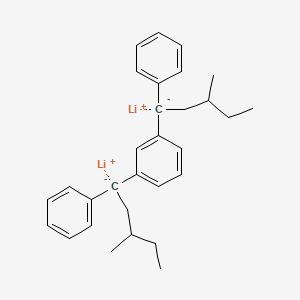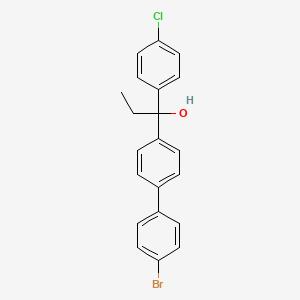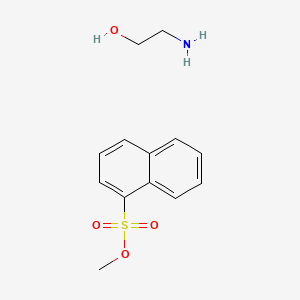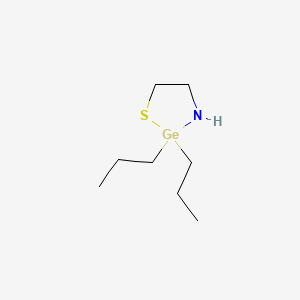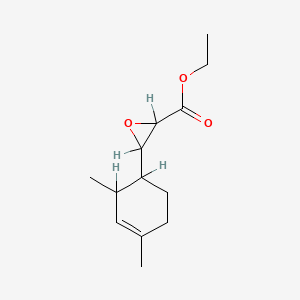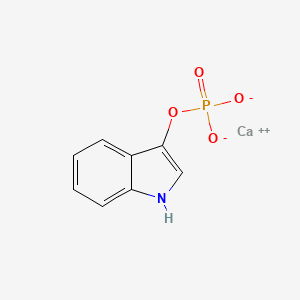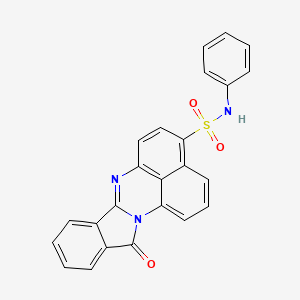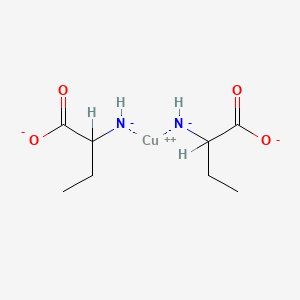
Copper, bis(alpha-aminobutyrato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(alpha-aminobutyrato)copper is a coordination compound where copper is complexed with alpha-aminobutyric acid ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(alpha-aminobutyrato)copper can be synthesized through the reaction of copper(II) salts with alpha-aminobutyric acid in an aqueous or non-aqueous medium. The reaction typically involves the formation of a chelate complex where the alpha-aminobutyric acid acts as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups .
Industrial Production Methods
Industrial production of bis(alpha-aminobutyrato)copper may involve large-scale synthesis using copper(II) acetate and alpha-aminobutyric acid in a controlled environment to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(alpha-aminobutyrato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the copper ion returning to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(alpha-aminobutyrato)copper has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in catalysis and material science for the development of new materials and catalytic processes
Wirkmechanismus
The mechanism of action of bis(alpha-aminobutyrato)copper involves its ability to coordinate with various biological molecules and participate in redox reactions. The copper center can interact with molecular targets such as enzymes, influencing their activity and function. The pathways involved often include electron transfer processes and coordination with amino acids and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(glycinato)copper: Similar in structure but uses glycine as the ligand.
Bis(delta-aminovalerato)copper: Uses delta-aminovaleric acid as the ligand.
Tetrakis(epsilon-carboxyamylamine)copper: A more complex structure with multiple ligands
Uniqueness
Bis(alpha-aminobutyrato)copper is unique due to the specific properties imparted by the alpha-aminobutyric acid ligands. These properties include specific coordination geometry and reactivity, which can differ significantly from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
14263-05-9 |
|---|---|
Molekularformel |
C8H14CuN2O4-2 |
Molekulargewicht |
265.75 g/mol |
IUPAC-Name |
copper;2-azanidylbutanoate |
InChI |
InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2 |
InChI-Schlüssel |
DYFVTJORRZGYJR-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




